N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride
Description
N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride is a synthetic tertiary amine salt characterized by a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) attached to a butan-1-amine backbone via a methylene bridge. The dihydrochloride salt form enhances its solubility in aqueous media, a common strategy for improving bioavailability in pharmaceutical applications or analytical handling .
Properties
IUPAC Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-4-7-12(2)9-10-5-6-11-8-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVJOOJWRKISQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride typically involves the reaction of n-Methyl-1-butanamine with 3-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the butanamine chain is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine.
Reduction: Secondary amines derived from the reduction of the pyrrolidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Piperidine Derivatives
N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride
- Structure : Features a six-membered piperidine ring attached to a benzyl group, differing from the pyrrolidine ring in the target compound.
- Molecular Weight : 291.25 g/mol (C₁₄H₂₂N₂·2HCl) vs. an estimated ~240–250 g/mol for the target compound (assuming C₁₁H₂₃N₂·2HCl).
- Properties : The benzyl group introduces aromaticity, increasing lipophilicity compared to the aliphatic butan-1-amine chain in the target compound. The piperidine ring’s larger size may reduce steric hindrance but alter receptor-binding specificity .
N-Methyl-N-(3-piperidinylmethyl)-1-butanamine dihydrochloride
- Structure : Contains a piperidinylmethyl group instead of pyrrolidin-3-ylmethyl.
- Molecular Weight: 220.79 g/mol (C₁₁H₂₅ClN₂) vs.
- Key Difference : The six-membered piperidine ring vs. five-membered pyrrolidine alters ring strain, basicity (pKa), and solubility. Piperidine derivatives generally exhibit higher basicity due to reduced ring strain .
Biogenic Amine Dihydrochlorides
Compounds like putrescine dihydrochloride (C₄H₁₂N₂·2HCl) and cadaverine dihydrochloride (C₅H₁₄N₂·2HCl) are natural polyamines involved in cellular processes .
- Structural Contrast : These are linear primary amines, whereas the target compound is a branched tertiary amine.
- Applications : Biogenic amines are used as analytical standards in food safety testing (e.g., detecting spoilage) . The target compound’s synthetic nature and tertiary structure suggest distinct roles, possibly in medicinal chemistry or as a precursor for complex ligands.
Pharmaceutical Dihydrochloride Salts: Trientine Dihydrochloride
Trientine dihydrochloride (C₆H₁₈N₄·2HCl) is a copper-chelating agent used in Wilson’s disease treatment .
- Comparison :
- Functionality : Trientine is a tetraamine, enabling multi-dentate metal binding, while the target compound’s single tertiary amine group limits chelation capacity.
- Solubility : Both utilize dihydrochloride salts for aqueous solubility, but trientine’s linear structure and multiple amines enhance hydrophilicity .
Physicochemical and Functional Properties
Key Research Findings
- Solubility : Dihydrochloride salts of amines, including the target compound, are prioritized for water solubility in analytical and therapeutic contexts .
- Toxicity Profile : Structural analogs like N-Methyl-N-(3-piperidinylmethyl)-1-butanamine dihydrochloride are classified as irritants, suggesting similar handling precautions for the target compound .
Biological Activity
N-Methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine dihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a butanamine backbone with a pyrrolidine moiety, which contributes to its biological properties. The dihydrochloride salt form enhances solubility and stability, making it suitable for various biological studies. Its molecular formula is , with a molecular weight of approximately 248.25 g/mol.
This compound exhibits biological activity through several mechanisms:
- Receptor Interaction : The compound is known to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structural similarity to known neurotransmitters suggests potential agonistic or antagonistic effects on these receptors.
- Enzyme Modulation : Research indicates that compounds with similar structures can modulate enzyme activities, influencing metabolic pathways relevant to various diseases.
Neuropharmacological Effects
Studies have demonstrated that this compound may possess neuropharmacological properties. For instance:
- Cognitive Enhancement : Preliminary data suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems associated with learning and memory.
- Antidepressant-like Effects : Animal models have shown that the compound may exhibit antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine pathways.
Antimicrobial Activity
Research into the antimicrobial properties of related compounds indicates that this compound could exhibit antibacterial activity. A comparative analysis of similar compounds reveals:
| Compound Name | Structure Features | Antimicrobial Activity |
|---|---|---|
| N-Methylpyrrolidine | Methyl group on pyrrolidine | Moderate activity against Gram-positive bacteria |
| 1-Methylpyrrolidine | Simple methyl substitution | Limited activity |
| N,N-Dimethylbutanamine | Dimethyl substitution | Enhanced activity against certain pathogens |
These findings suggest that the structural attributes of this compound may confer similar or improved antimicrobial properties compared to these analogs.
Study 1: Neuropharmacological Assessment
In a study investigating the cognitive-enhancing effects of various amine derivatives, this compound was administered to rodent models. Results indicated a significant increase in memory retention scores compared to control groups, suggesting potential applications in treating cognitive disorders .
Study 2: Antibacterial Efficacy
A recent investigation into the antibacterial properties of this compound revealed effective inhibition against several strains of bacteria, including resistant strains. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, highlighting its potential as an alternative therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
